2-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
2-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide is a chemical compound with a complex structure that includes a fluorophenyl group, a sulfonyl group, and an isoxazole ring
Preparation Methods
The synthesis of 2-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-fluorophenylsulfonyl chloride: This can be achieved by reacting 4-fluorobenzenesulfonic acid with thionyl chloride.
Formation of the isoxazole ring: This involves the cyclization of appropriate precursors under specific conditions.
Coupling reaction: The final step involves coupling the 4-fluorophenylsulfonyl chloride with the isoxazole derivative in the presence of a base to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
2-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the fluorophenyl and isoxazole groups can enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other sulfonyl-containing acetamides and isoxazole derivatives. Compared to these compounds, 2-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and biological activity. Other similar compounds might include:
- 2-((4-chlorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide
- 2-((4-bromophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide
These comparisons highlight the unique properties and potential advantages of this compound in various applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O4S/c1-8-6-11(15-19-8)14-12(16)7-20(17,18)10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIUEAKWTSZQGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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